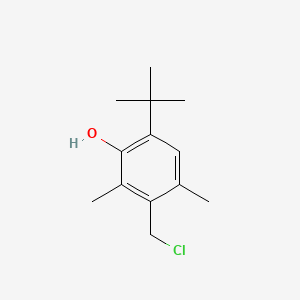

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Cat. No. B1581712

Key on ui cas rn:

23500-79-0

M. Wt: 226.74 g/mol

InChI Key: WODZSHMAILHEGD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04075161

Procedure details

To 41 grams of potassium cyanide dispersed in 300 ml of N,N-dimethylformamide, was slowly added a solution of 97.2 grams of the compound of Example 1, the reaction temperature rising from 25° to 35° C. The reaction meixture was then heated at 70° to 75° for 71/2 hours. Since a sample analyzed after 7 hours reaction time indicated that some unreacted starting 6-tert.-butyl-3-chloromethyl-2,4-dimethylphenol remained unreacted, an additional 13.7 grams of potassium cyanide was added and the reaction mixture heated for an additional 2 hours at 60° to 65° C. The reaction mixture was poured on crushed ice, and water added to make the total volume 1.8 liters. The mixture was stirred until the ice melted, the aqueous solid dispersion was filtered by suction, and the filtercake washed well with water. The filtercake was taken up in a toluene-benzene mixture, the resulting solution being successively washed with water, 6N aqueous hydrochloric acid and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration and treating the clear filtrate with activated charcoal, the solvent was evaporated at reduced pressures. The resulting residue was allowed to crystallize from toluene yielding white crystals melting at 134° to 139°.

[Compound]

Name

compound

Quantity

97.2 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C-:1]#[N:2].[K+].[C:4]([C:8]1[C:13]([OH:14])=[C:12]([CH3:15])[C:11]([CH2:16]Cl)=[C:10]([CH3:18])[CH:9]=1)([CH3:7])([CH3:6])[CH3:5].O>CN(C)C=O>[C:4]([C:8]1[CH:9]=[C:10]([CH3:18])[C:11]([CH2:16][C:1]#[N:2])=[C:12]([CH3:15])[C:13]=1[OH:14])([CH3:7])([CH3:6])[CH3:5] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

[Compound]

|

Name

|

compound

|

|

Quantity

|

97.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC(=C(C(=C1O)C)CCl)C

|

Step Four

|

Name

|

|

|

Quantity

|

13.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising from 25° to 35° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction meixture was then heated at 70° to 75° for 71/2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture heated for an additional 2 hours at 60° to 65° C

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the aqueous solid dispersion was filtered by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtercake washed well with water

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting solution being successively washed with water, 6N aqueous hydrochloric acid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the drying agent

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treating the clear filtrate with activated charcoal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated at reduced pressures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize from toluene yielding white crystals melting at 134° to 139°

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC#N)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |